4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

説明

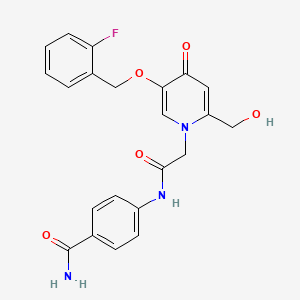

This compound features a pyridinone core (4-oxopyridin-1(4H)-yl) substituted at position 2 with a hydroxymethyl group and at position 5 with a 2-fluorobenzyloxy moiety. An acetamido linker bridges the pyridinone to a terminal benzamide group. The benzamide terminus may contribute to binding affinity in enzyme inhibition or receptor modulation contexts .

特性

IUPAC Name |

4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c23-18-4-2-1-3-15(18)13-31-20-10-26(17(12-27)9-19(20)28)11-21(29)25-16-7-5-14(6-8-16)22(24)30/h1-10,27H,11-13H2,(H2,24,30)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGNDXCRSXIAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

- 5-Chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (4b, ): Structural similarity: Contains a benzamide linked to a pyridinone via a phenyl group. Key differences: Nitro and chloro substituents on the benzamide vs. the target compound’s unsubstituted benzamide and fluorinated benzyl ether. Impact: The electron-withdrawing nitro group in 4b may reduce solubility compared to the target compound’s hydroxymethyl group, which improves hydrophilicity. Synthesis yield for 4b (92%) exceeds typical yields for fluorinated analogs due to fewer steric challenges .

Fluorinated Aromatic Moieties

- Example 53 (): A benzamide derivative with 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl and pyrazolo[3,4-d]pyrimidine groups. Structural similarity: Dual fluorine substitutions (on benzamide and chromenone). Key differences: Bulky chromenone and pyrazolopyrimidine cores vs. the target’s simpler pyridinone. Impact: Fluorine at the 2-position (target compound) may enhance metabolic stability compared to 3-fluorophenyl (Example 53), which is more prone to oxidative metabolism. Example 53’s higher molecular weight (589.1 g/mol vs. ~420 g/mol for the target) may reduce bioavailability .

Amide Linker Modifications

- N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b, ): Structural similarity: Acrylamide linker and heterocyclic core. Key differences: Methoxy and methylpiperazine substituents vs. hydroxymethyl and fluorobenzyl groups. Impact: The methylpiperazine in 3b improves solubility in acidic environments, whereas the target compound’s hydroxymethyl may offer pH-independent hydrophilicity.

Research Implications

- Synthetic Challenges : Fluorinated benzyl ethers (target compound) require careful handling of moisture-sensitive intermediates, whereas nitro/chloro analogs (4b) are more stable during synthesis .

- Bioactivity Predictions : The hydroxymethyl group in the target compound may engage in hydrogen bonding with enzymes (e.g., kinase ATP pockets), while the 2-fluorobenzyl group could enhance membrane permeability. This contrasts with 3b’s covalent binding strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。